molecular formula C12H14ClNO5 B511501 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid CAS No. 401629-44-5

4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid

Cat. No.: B511501
CAS No.: 401629-44-5
M. Wt: 287.69g/mol
InChI Key: ZDPMBTUYHHIKMF-UHFFFAOYSA-N
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Description

4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with succinic anhydride. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a catalyst like pyridine or triethylamine to facilitate the acylation process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like hydroxide or alkoxide ions replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in aqueous solution or sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Hydroxy or alkoxy derivatives.

Scientific Research Applications

4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2,5-dimethoxyaniline: A precursor in the synthesis of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid.

    4-Chloro-2,5-dimethoxybenzoic acid: Shares structural similarities but differs in functional groups.

    4-Chloro-2,5-dimethoxyphenylacetic acid: Another structurally related compound with different applications.

Uniqueness

This compound is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO5/c1-18-9-6-8(10(19-2)5-7(9)13)14-11(15)3-4-12(16)17/h5-6H,3-4H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPMBTUYHHIKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CCC(=O)O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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